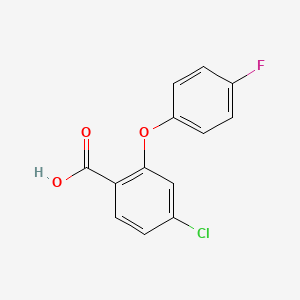

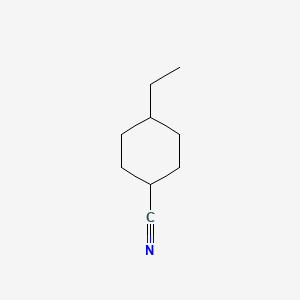

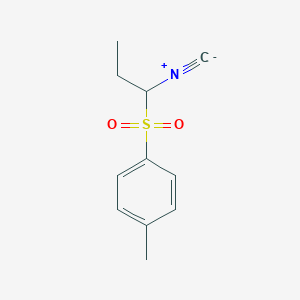

6-(3-Fluorophenyl)pyridine-3-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and reactions to introduce various functional groups and structural motifs. In the case of diphenylfluorene-based aromatic polyamides, a bis(ether-carboxylic acid) precursor was synthesized through a nucleophilic fluorodisplacement reaction, followed by alkaline hydrolysis. This precursor was then used to prepare a series of aromatic polyamides via direct polycondensation with aromatic diamines, employing triphenyl phosphite and pyridine as condensing agents . Similarly, the synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-a]Pyridine-2-Carboxamide involved a ring closure reaction, the Suzuki reaction, hydrolysis, and amidation reactions to obtain the final compound . Another compound, N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, was synthesized by reacting an aminophenylimino derivative with pyridine-2,6-dicarbonyl dichloride .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using various spectroscopic techniques. For instance, the structure of the imidazo[1,2-a]pyridine derivative was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. Additionally, single-crystal X-ray diffraction provided crystallographic and conformational analyses, which were further validated by density functional theory (DFT) calculations . The pyridine-2,6-dicarboxamide derivative also underwent single-crystal X-ray diffraction to determine its polymorphic forms, and DFT calculations were used to predict vibrational frequencies, NMR chemical shifts, and hydrogen bond interactions .

Chemical Reactions Analysis

The synthesized compounds have shown potential in various chemical reactions. For example, the pyridine-2,6-dicarboxamide derivative demonstrated catalytic activity, efficiently catalyzing the transfer hydrogenation reaction of ketones under mild conditions . This indicates the potential utility of these compounds in synthetic organic chemistry as catalysts or intermediates for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are crucial for their practical applications. The aromatic polyamides derived from the bis(ether-carboxylic acid) precursor exhibited high solubility in organic solvents and could form transparent, flexible, and tough films. They also showed high thermal stability, with glass transition temperatures ranging from 200 to 303°C and no significant weight loss up to 450°C . The imidazo[1,2-a]pyridine derivative's physicochemical properties were explored using DFT, which provided insights into its molecular electrostatic potential and frontier molecular orbitals . The pyridine-2,6-dicarboxamide derivative's polymorphs displayed subtle differences in conformation and packing due to intermolecular hydrogen bonding, affecting their physical properties .

Scientific Research Applications

Crystal Structure and DFT Study

6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, a compound structurally related to 6-(3-Fluorophenyl)pyridine-3-carboxamide, has been studied for its crystal structure and physicochemical properties. Using X-ray diffraction and Density Functional Theory (DFT), researchers have analyzed its molecular structure and electrostatic potential, revealing insights into its physicochemical characteristics (Qin et al., 2019).

Met Kinase Inhibition for Cancer Therapy

In cancer research, derivatives of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent inhibitors of the Met kinase, a key target in cancer therapy. These compounds have shown promising results in inhibiting tumor growth in preclinical models, leading to clinical trials (Schroeder et al., 2009).

Computational Studies on Synthesized Compounds

A study focused on the synthesis of compounds structurally similar to 6-(3-Fluorophenyl)pyridine-3-carboxamide and their computational analysis. These compounds were explored for their non-linear optical (NLO) properties and potential anticancer activity through molecular docking studies, highlighting their interaction with biological targets (Jayarajan et al., 2019).

Unconventional Hydrogen Bonding and π-Stacking

Research on para-substituted aryl derivatives of pyridine-2-carboxamide, which is closely related to 6-(3-Fluorophenyl)pyridine-3-carboxamide, has revealed unique hydrogen bonding and π-stacking interactions. These findings contributeto understanding the molecular interactions and structural conformations of such compounds, which is crucial for designing new materials and pharmaceuticals (Wilson & Munro, 2010).

Radical Substitution Reactions

Studies on Pyridine-3-carboxamide, closely related to 6-(3-Fluorophenyl)pyridine-3-carboxamide, have explored its reactivity with alkyl radicals. This research provides insights into the chemical reactivity and potential for creating diverse derivatives through radical substitution, which can be applied in various chemical syntheses (Tada & Yokoi, 1989).

Synthesis and Antimicrobial Activity

Research involving the synthesis of pyrimidine derivatives, including compounds like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, demonstrates the potential of these compounds in antimicrobial applications. Such studies contribute to the development of new pharmaceutical agents (Rathod & Solanki, 2018).

properties

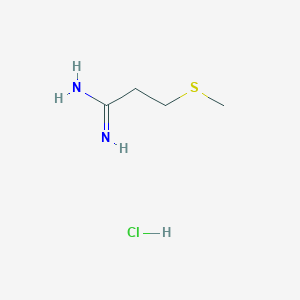

IUPAC Name |

6-(3-fluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-10-3-1-2-8(6-10)11-5-4-9(7-15-11)12(14)16/h1-7H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIKUQRZMQFBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609069 | |

| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Fluorophenyl)pyridine-3-carboxamide | |

CAS RN |

441055-56-7 | |

| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.